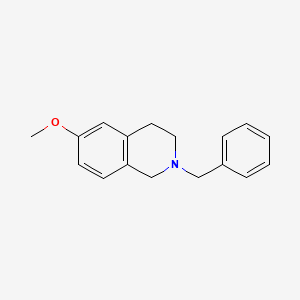

2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

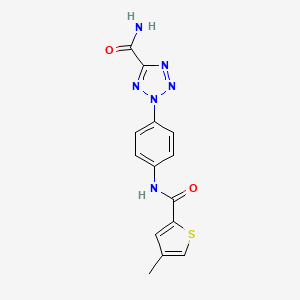

2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1823523-01-8 . It has a molecular weight of 253.34 and its IUPAC name is 2-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is 1S/C17H19NO/c1-19-17-8-7-16-13-18 (10-9-15 (16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 . This indicates the molecular structure of the compound.It is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 253.34 .

科学的研究の応用

Heterogeneous Catalysis

THIQs have been explored in various multicomponent reactions involving heterogeneous catalysts for C(1)-functionalization with alkynes .

Antibacterial Agents

Novel THIQ compounds have been synthesized and evaluated for their antibacterial properties against pathogenic bacterial strains .

Neurodegenerative Disease Research

THIQ-based natural and synthetic compounds exert diverse biological activities and are studied for their potential against neurodegenerative disorders .

Alkaloid Synthesis

The THIQ framework is significant in the synthesis of isoquinoline alkaloids, a large group of natural products with various biological activities .

Organic Synthesis

The Pictet-Spengler reaction is a classic method involving THIQs for constructing complex organic molecules .

Drug Development

Due to their biological activities, THIQs are considered in medicinal chemistry for drug development against various infective pathogens .

作用機序

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which the compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It has been suggested that thiqs and their derivatives, including the compound, may interact with dopamine structures, leading to an increase in the rate of dopamine metabolism . This interaction could potentially result in pronounced activation of the oxidative monoamine oxidase (MAO)-dependent catabolic pathway .

Biochemical Pathways

The compound is likely to affect the dopamine metabolic pathway, given its potential interaction with dopamine structures . It may inhibit the catechol-O-methyltransferase (COMT)-dependent O-methylation pathway, which is involved in the metabolism of catecholamines .

Pharmacokinetics

It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest certain characteristics about its solubility and bioavailability.

Result of Action

The compound may induce cell death via apoptosis and dose-dependently elevate the level of the pro-apoptotic protein Bax, while decreasing the concentration of the anti-apoptotic protein Bcl-xl . This suggests that the compound may have potential therapeutic applications in conditions where the regulation of apoptosis is beneficial.

Action Environment

The action, efficacy, and stability of the compound may be influenced by various environmental factors. For instance, the pathogenesis of Parkinson’s disease, a condition potentially targeted by the compound, is considered to involve both environmental factors and endogenous toxins

特性

IUPAC Name |

2-benzyl-6-methoxy-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-19-17-8-7-16-13-18(10-9-15(16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPLGDDZKKYYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]](/img/structure/B2905158.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)

![1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2905162.png)

![N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2905167.png)

![6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one](/img/structure/B2905170.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2905172.png)

![ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate](/img/structure/B2905173.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)

![1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2905180.png)